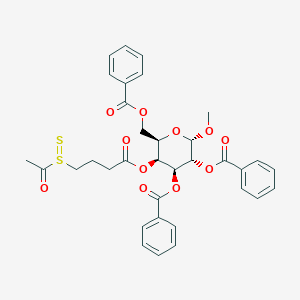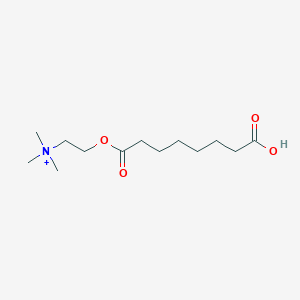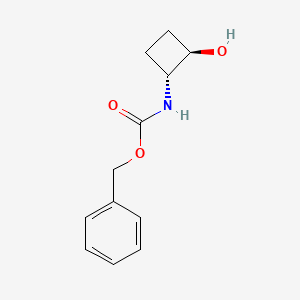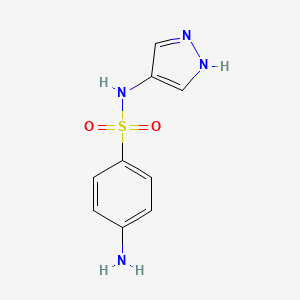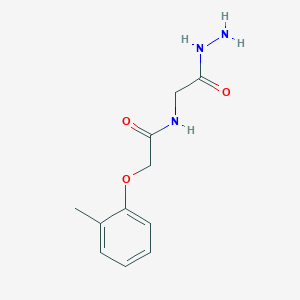
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide is a chemical compound with the following structural formula:
C15H18N2O4
It consists of a hydrazine group (–NHNH–) attached to a carbonyl group (–C=O) via a methyl bridge. The “2-o-tolyloxy” part indicates that there is an o-tolyl (2-methylphenyl) group linked to the carbonyl carbon through an oxygen atom.
Méthodes De Préparation
Synthetic Routes: The synthesis of N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common approach is the condensation of an o-tolyl-substituted hydrazine with an appropriate carboxylic acid derivative.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation process.
Industrial Production Methods: Unfortunately, detailed information on industrial-scale production methods for this compound is scarce. It is primarily used in research and laboratory settings.
Analyse Des Réactions Chimiques
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide can undergo various chemical reactions:
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and hydrazine.
Oxidation: Oxidizing agents can convert the hydrazine moiety to nitrogen gas (N₂).
Substitution: The o-tolyl group can undergo substitution reactions with appropriate electrophiles.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its hydrazine functionality, which can interact with biological targets.
Organic Synthesis: It serves as a building block for more complex molecules.
Biological Studies: Its hydrazine group may participate in bioconjugation reactions or enzyme inhibition studies.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. its hydrazine moiety suggests potential interactions with enzymes or receptors.
Comparaison Avec Des Composés Similaires
While N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide is relatively unique due to its specific substitution pattern, similar compounds include:
Propriétés
Formule moléculaire |
C11H15N3O3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
N-(2-hydrazinyl-2-oxoethyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C11H15N3O3/c1-8-4-2-3-5-9(8)17-7-11(16)13-6-10(15)14-12/h2-5H,6-7,12H2,1H3,(H,13,16)(H,14,15) |
Clé InChI |
UVJVZTCOMQMFKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


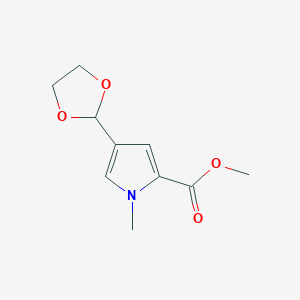

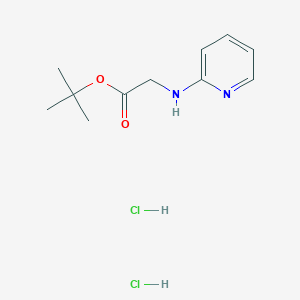

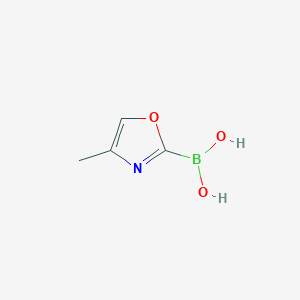
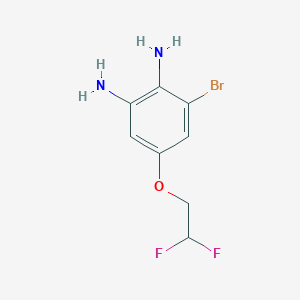
![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)
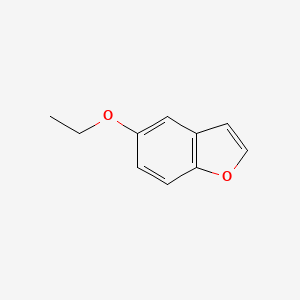
![4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12857470.png)
